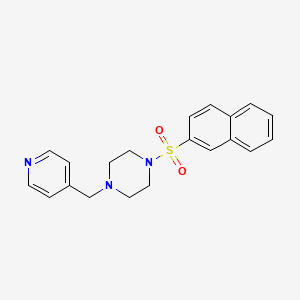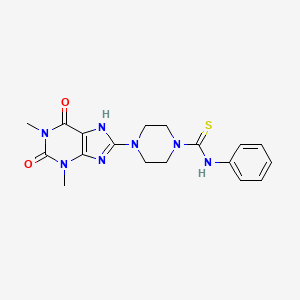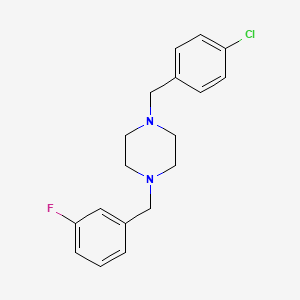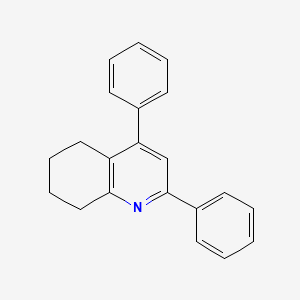
1-(2-Naphthylsulfonyl)-4-(4-pyridylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Naphthylsulfonyl)-4-(4-pyridylmethyl)piperazine is a synthetic organic compound that features a naphthylsulfonyl group and a pyridylmethyl group attached to a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Naphthylsulfonyl)-4-(4-pyridylmethyl)piperazine typically involves the following steps:
Formation of the Naphthylsulfonyl Chloride: This can be achieved by reacting 2-naphthol with chlorosulfonic acid under controlled conditions.
Nucleophilic Substitution: The naphthylsulfonyl chloride is then reacted with piperazine to form 1-(2-naphthylsulfonyl)piperazine.
Alkylation: Finally, the 1-(2-naphthylsulfonyl)piperazine is alkylated with 4-(chloromethyl)pyridine to yield the target compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Naphthylsulfonyl)-4-(4-pyridylmethyl)piperazine can undergo several types of chemical reactions, including:
Oxidation: The naphthyl group can be oxidized under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The pyridylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthyl group may yield naphthoquinones, while reduction of the sulfonyl group may produce sulfides.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological systems due to its unique structural features.
Industry: Possible applications in materials science and catalysis.
Mécanisme D'action
The mechanism of action of 1-(2-Naphthylsulfonyl)-4-(4-pyridylmethyl)piperazine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Naphthylsulfonyl)piperazine: Lacks the pyridylmethyl group.
4-(4-Pyridylmethyl)piperazine: Lacks the naphthylsulfonyl group.
Naphthylsulfonyl derivatives: Compounds with similar sulfonyl groups but different substituents.
Uniqueness
1-(2-Naphthylsulfonyl)-4-(4-pyridylmethyl)piperazine is unique due to the combination of the naphthylsulfonyl and pyridylmethyl groups attached to the piperazine ring, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C20H21N3O2S |
|---|---|
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
1-naphthalen-2-ylsulfonyl-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C20H21N3O2S/c24-26(25,20-6-5-18-3-1-2-4-19(18)15-20)23-13-11-22(12-14-23)16-17-7-9-21-10-8-17/h1-10,15H,11-14,16H2 |
Clé InChI |
JZCIPSCECBHCAP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC=NC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-naphthol](/img/structure/B10878548.png)
![5,5,7,7-tetramethyl-2-{[(E)-morpholin-4-ylmethylidene]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B10878554.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878574.png)
![N'-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-N,N-diethyl-formamidine](/img/structure/B10878582.png)

![3-{[4-(3-bromobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10878597.png)
![2-(8-imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl)-N,N-dimethylethanamine](/img/structure/B10878598.png)



![methyl N-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate](/img/structure/B10878610.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10878616.png)
![2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10878622.png)
![Ethyl 2-({[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B10878630.png)
